molecular formula C19H18ClN3O2 B11263397 3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide

3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B11263397
M. Wt: 355.8 g/mol
InChI Key: WPAWPJJDBUSAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is known for its unique structural features, which include a pyrazole ring substituted with a chlorophenyl group and an ethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with 4-ethoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with a suitable carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile
  • 3-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazole
  • Methyl 3-(4-chlorophenyl)propanoate

Uniqueness

3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and an ethoxyphenylmethyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H18ClN3O2/c1-2-25-16-9-3-13(4-10-16)11-21-19(24)17-12-22-23-18(17)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23)

InChI Key

WPAWPJJDBUSAGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.